4-Ethyl-1,2-oxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-4-3-7-10-5(4)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUSKEDDWYMLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(ON=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518161-26-6 | |
| Record name | 4-ethyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Ethyl 1,2 Oxazole 5 Carboxylic Acid and Its Analogues
Direct Synthesis Approaches
Direct synthetic methods offer an efficient route to the oxazole (B20620) core, often from readily available starting materials in a single step. These approaches are advantageous in terms of atom economy and reduced synthetic effort.
One-Pot Cyclization Strategies Involving Carboxylic Acids, Benzoin (B196080), and Ammonium (B1175870) Acetate (B1210297)
A green and efficient one-pot synthesis for 2,4,5-trisubstituted oxazoles has been developed utilizing the reaction of carboxylic acids, benzoin, and ammonium acetate. nsmsi.ir This method is particularly noteworthy for its use of water as a solvent and the absence of a catalyst, although the use of a copper catalyst can also be employed. jsynthchem.com The reaction proceeds by the initial esterification of benzoin with the carboxylic acid, followed by an intramolecular reaction where ammonia (B1221849) from ammonium acetate attacks the carbonyl group of the benzoin carboxylate to form a dihydroxyoxazole intermediate. jsynthchem.com Subsequent dehydration, with excess ammonium acetate acting as a water scavenger, yields the final oxazole product. jsynthchem.com
This methodology has been shown to be effective for a range of carboxylic acids. Aromatic acids, particularly those with electron-withdrawing groups, tend to react faster and give higher yields. nsmsi.ir However, the reaction is also compatible with aromatic acids bearing electron-donating groups and ortho-substituted variants. nsmsi.ir Aliphatic carboxylic acids can also be used to furnish the corresponding oxazoles in good yields. nsmsi.ir A key advantage of this protocol is the straightforward product isolation, which is often achieved by simply adding water to the reaction mixture and filtering the solid product. nsmsi.irjsynthchem.com
Table 1: Examples of Oxazole Synthesis from Carboxylic Acids, Benzoin, and Ammonium Acetate
| Carboxylic Acid | Catalyst | Solvent | Yield (%) | Reference |
| 4-Nitrobenzoic acid | None | None | 95 | nsmsi.ir |
| 4-Chlorobenzoic acid | None | None | 92 | nsmsi.ir |
| Benzoic acid | CuFe2O4 | Water | 94 | jsynthchem.com |
| Acetic acid | None | None | 80 | nsmsi.ir |
Electrochemical Phosphine-Mediated Deoxygenative [3+2] Cycloaddition of Carboxylic Acids and Isocyanides
A sustainable and modern approach to oxazole synthesis involves an electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides. rsc.orgresearchgate.net This method avoids the use of transition metals and chemical oxidants, aligning with the principles of green chemistry. The reaction is performed in an electrochemical cell and demonstrates good functional group tolerance. rsc.org
The proposed mechanism suggests that the reaction is initiated by the anodic oxidation of a phosphine, which then activates the carboxylic acid to form a key acyloxyphosphonium ion intermediate. rsc.org This intermediate undergoes nucleophilic substitution by the isocyanide, followed by a cycloaddition and deoxygenation sequence to afford the desired oxazole. This electrochemical approach has been successfully applied to gram-scale synthesis and the late-stage modification of drug molecules, highlighting its potential for broader synthetic applications. rsc.org
Table 2: Substrate Scope in Electrochemical Oxazole Synthesis
| Carboxylic Acid | Isocyanide | Yield (%) | Reference |
| 4-Methoxybenzoic acid | Ethyl isocyanoacetate | 85 | rsc.org |
| Phenylacetic acid | Ethyl isocyanoacetate | 78 | rsc.org |
| (E)-3-Phenylacrylic acid | Tosylmethyl isocyanide | 65 | nih.gov |
| Ibuprofen | Ethyl isocyanoacetate | 72 | rsc.org |
Direct Oxazole Formation from Carboxylic Acids using Triflylpyridinium Reagents and Activated Isocyanides
A highly efficient and rapid method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using stable and easily accessible triflylpyridinium reagents, such as DMAP-Tf. acs.orgthieme-connect.com This transformation proceeds through the in-situ generation of a reactive acylpyridinium salt from the carboxylic acid. nih.govacs.org This activated intermediate is then trapped by an activated isocyanide, like an isocyanoacetate or tosylmethyl isocyanide, to form the oxazole ring. acs.org
This methodology exhibits a broad substrate scope with good tolerance for various functional groups, including those that are sterically hindered or electronically diverse. acs.org The reaction accommodates a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids. nih.gov A significant advantage of this protocol is the potential for recovery and reuse of the DMAP base, which enhances the cost-effectiveness of the synthesis. acs.org The versatility of this method has been demonstrated in the gram-scale production of pharmaceutically relevant molecules. nih.gov
Table 3: Synthesis of Oxazoles using Triflylpyridinium Reagents
| Carboxylic Acid | Isocyanide | Base | Yield (%) | Reference |
| Benzoic acid | Ethyl isocyanoacetate | DMAP | 97 | acs.org |
| Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | DMAP | 85 | nih.gov |
| Cyclohexanecarboxylic acid | Ethyl isocyanoacetate | DMAP | 75 | nih.gov |
| Valproic acid | Methyl isocyanoacetate | DMAP | 78 | nih.gov |
Multi-Step Synthetic Pathways
Multi-step syntheses, while often more complex than direct approaches, provide access to a wider range of specifically substituted oxazole and isoxazole (B147169) derivatives. These pathways typically involve the construction of a key precursor followed by a cyclization step.
Cyclization of N-Formyl Alanine (B10760859) Esters and Analogous Precursors
The Robinson-Gabriel synthesis is a classical and widely used method for the preparation of oxazoles, which involves the cyclodehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com N-formyl alanine esters and their analogues can serve as precursors for the required 2-acylamino-ketones. The synthesis of N-acyl-α-amino ketones from N-acyl-α-amino acids has been reported, which then undergo Robinson-Gabriel cyclization to yield the corresponding 1,3-oxazole derivatives. mdpi.com
The cyclization is typically promoted by dehydrating agents such as phosphorus pentachloride, sulfuric acid, or phosphoryl chloride. ijpsonline.com This multi-step approach allows for the systematic variation of substituents on the oxazole ring by choosing the appropriate N-acyl amino acid and the reagents for the introduction of the keto group. This method is particularly useful for the synthesis of oxazole-5-carboxylic acid derivatives, which are important building blocks in medicinal chemistry.
Synthesis via α-Hydroxy Ketone Cyclization with Hydroxylamine (B1172632) Hydrochloride
The synthesis of 1,2-oxazoles (isoxazoles) is commonly achieved through the reaction of a three-carbon component with hydroxylamine hydrochloride. nih.gov While the reaction of 1,3-dicarbonyl compounds with hydroxylamine is a primary pathway, α-hydroxy ketones can also be utilized as precursors. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been shown to produce regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov
In a related fashion, the cyclocondensation of β-ketoesters with hydroxylamine is a well-established method for the synthesis of isoxazol-5-ones, which are tautomers of 5-hydroxyisoxazoles. mdpi.comacs.org The regioselectivity of the cyclization can be influenced by the reaction conditions, such as pH. nih.gov This general strategy can be adapted for the synthesis of 4-substituted-1,2-oxazole-5-carboxylic acid derivatives by employing appropriately substituted β-ketoester precursors.
1,3-Dipolar Cycloaddition Reactions Utilizing Nitrones with Electron-Deficient Alkenes for Isoxazole Derivatives
The 1,3-dipolar cycloaddition between nitrones and alkenes is a fundamental and powerful method for the construction of the isoxazolidine (B1194047) ring, which is a direct precursor to isoxazole derivatives. rsc.orgchem-station.com This reaction class is valued for its ability to create multiple stereogenic centers in a single step. chem-station.com The regioselectivity of the cycloaddition, which determines the substitution pattern of the resulting isoxazolidine, is influenced by both steric and electronic factors of the reacting partners. qu.edu.sa
When nitrones react with electron-deficient alkenes, the regioselectivity is a key consideration. acs.org The interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the electron-deficient alkene typically governs the outcome. This generally leads to the formation of 5-substituted isoxazolidines. Subsequent oxidation of the isoxazolidine ring provides the corresponding isoxazole. While the reaction is widely documented, specific studies detailing the synthesis of 4-ethyl-1,2-oxazole-5-carboxylic acid via this exact pathway are not prevalent. However, the general principles are well-established for analogous structures.
The reaction can often proceed without the need for a catalyst, under mild thermal conditions. rsc.org For certain substrate combinations, Lewis acids can be employed to catalyze the reaction and enhance stereoselectivity. researchgate.net
Table 1: Regioselectivity in 1,3-Dipolar Cycloaddition of Nitrones with Alkenes This table is illustrative of general principles as specific data for the target compound was not available.
| Nitrone Substituent (R1) | Alkene Substituent (R2, Electron-withdrawing group) | Predominant Regioisomer | Reference |
| Phenyl | -COOEt | 5-substituted isoxazolidine | acs.org |
| Methyl | -CN | 5-substituted isoxazolidine | qu.edu.sa |
| Benzyl | -SO2Ph | 5-substituted isoxazolidine | acs.org |
Reaction of Ethyl Isocyanoacetic Acid with Carboxylic Acid Chlorides or N-(Acyloxy)pyrrolidine-2,5-diones
The reaction of isocyanoacetate esters with activated carboxylic acid derivatives, such as acid chlorides, is a well-established method for the synthesis of 4,5-disubstituted oxazoles, which are structural isomers of isoxazoles. nih.gov This transformation proceeds via an initial acylation of the isocyanoacetate, followed by an intramolecular cyclization.
A highly efficient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids and ethyl isocyanoacetate using a triflylpyridinium reagent for in situ activation of the carboxylic acid. The reaction demonstrates broad substrate scope and good functional group tolerance. nih.gov The process involves the formation of an acylpyridinium salt, which is then trapped by the isocyanoacetate, leading to cyclization and formation of the oxazole ring. nih.gov
Table 2: Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids and Ethyl Isocyanoacetate
| Carboxylic Acid | Isocyanoacetate | Base | Product | Yield (%) |
| 3-Fluorobenzoic acid | Ethyl isocyanoacetate | DMAP | Ethyl 2-(3-fluorophenyl)oxazole-4-carboxylate | 94 |
| 4-Methoxybenzoic acid | Ethyl isocyanoacetate | DMAP | Ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate | 95 |
| 2-Naphthoic acid | Ethyl isocyanoacetate | DMAP | Ethyl 2-(naphthalen-2-yl)oxazole-4-carboxylate | 99 |
| Cyclohexanecarboxylic acid | Ethyl isocyanoacetate | DMAP | Ethyl 2-cyclohexyloxazole-4-carboxylate | 89 |
| Acetic acid | Tosylmethyl isocyanide | DMAP | 2-Methyl-5-tosyloxazole | 87 |
Data sourced from a study on oxazole synthesis. nih.gov
Condensation of Urea (B33335) with Ethyl 2-Chloroacetoacetate Followed by Hydrolysis
Scientific literature extensively documents the reactivity of ethyl 2-chloroacetoacetate with various nucleophiles for the synthesis of heterocyclic compounds. For instance, its reaction with thiourea (B124793) and substituted thioureas is a known route to aminothiazole derivatives. However, a thorough review of available chemical literature did not yield a documented synthetic methodology for the preparation of this compound or its analogues based on the condensation of urea with ethyl 2-chloroacetoacetate. The outlined reaction pathway does not appear to be a standard or reported method for the formation of the isoxazole ring system.
Synthesis via Acylamino-β-ketoesters and Subsequent Cyclization
A versatile procedure for the synthesis of 5-substituted 3-isoxazolols involves the cyclization of β-keto hydroxamic acids. nih.gov This method avoids the formation of the common 5-isoxazolone byproduct that often arises from the direct condensation of β-ketoesters with hydroxylamine. nih.gov The process begins with the conversion of a carboxylic acid derivative into an acyl Meldrum's acid. Aminolysis of this intermediate with N,O-bis(tert-butoxycarbonyl)hydroxylamine yields an N,O-diBoc-protected β-keto hydroxamic acid, which can be considered an equivalent of an acylamino-β-ketoester. Subsequent treatment with acid, such as hydrochloric acid, induces cyclization to the corresponding 3-isoxazolol. nih.gov
Table 3: Synthesis of 5-Substituted 3-Isoxazolols via Cyclization of β-Keto Hydroxamic Acid Analogues
| Carboxylic Acid Precursor | Intermediate | Cyclization Conditions | Product | Overall Yield (%) |
| Propionic acid | N,O-diBoc-3-oxopentanehydroxamic acid | HCl | 5-Ethyl-3-isoxazolol | Not specified |
| Isobutyric acid | N,O-diBoc-4-methyl-3-oxopentanehydroxamic acid | HCl | 5-Isopropyl-3-isoxazolol | Not specified |
| Phenylacetic acid | N,O-diBoc-4-phenyl-3-oxobutanehydroxamic acid | HCl | 5-Benzyl-3-isoxazolol | Not specified |
Data derived from the described methodology. nih.gov
Isomerization and Rearrangement Strategies
Fe(II)-Catalyzed Isomerization of Isoxazoles to Oxazoles via Azirine Intermediates
The isomerization of substituted isoxazoles into oxazoles represents a significant rearrangement strategy. This transformation can be effectively catalyzed by iron(II) salts, such as FeCl₂·4H₂O. nih.govacs.org The reaction proceeds through the formation of a transient 2H-azirine intermediate. nih.govresearchgate.net Specifically, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under mild conditions (e.g., acetonitrile (B52724) at 50 °C) allows for the preparation and isolation of these transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nih.govacs.org These azirines are key pivot points, as their subsequent reactions are dictated by the conditions employed. The catalytic process involves the coordination of the Fe(II) ion to the isoxazole ring, which facilitates the cleavage of the weak N-O bond and subsequent ring closure to the strained azirine intermediate. beilstein-journals.org
This methodology has been developed into a domino isoxazole-isoxazole isomerization for the synthesis of isoxazole-4-carboxylic acid derivatives. nih.gov When 4-acyl-5-methoxy- or 5-aminoisoxazoles are heated in dioxane at 105 °C with an Fe(II) catalyst, they rearrange to form isoxazole-4-carboxylic esters and amides in good yields. acs.orgresearchgate.net
Table 4: Fe(II)-Catalyzed Isomerization of 4-Acyl-5-methoxyisoxazoles
| Isoxazole Substituents (R1, R2) | Conditions | Intermediate | Product | Yield (%) |
| R1=Ph, R2=Me | FeCl₂·4H₂O, MeCN, 50 °C | 2-Acetyl-2-(methoxycarbonyl)-3-phenyl-2H-azirine | - | Not specified |
| R1=Ph, R2=Ph | FeCl₂·4H₂O, MeCN, 50 °C | 2-Benzoyl-2-(methoxycarbonyl)-3-phenyl-2H-azirine | - | Not specified |
| R1=Ph, R2CO=Formyl | FeCl₂·4H₂O, Dioxane, 105 °C | Azirine (transient) | Methyl 2-phenyloxazole-4-carboxylate | 76 |
| R1=4-ClC6H4, R2CO=Formyl | FeCl₂·4H₂O, Dioxane, 105 °C | Azirine (transient) | Methyl 2-(4-chlorophenyl)oxazole-4-carboxylate | 74 |
Data sourced from studies on isoxazole isomerization. nih.govacs.org
Thermolysis of Azirine Intermediates to Oxazoles
The 2H-azirine intermediates generated from the Fe(II)-catalyzed isomerization of isoxazoles are highly strained three-membered rings. mdpi.com Due to this ring strain, they readily undergo further transformations upon heating. mdpi.com The thermolysis of 2-acyl-2-(alkoxycarbonyl)-2H-azirines provides a direct route to substituted oxazoles. nih.govacs.org This rearrangement occurs under non-catalytic conditions at elevated temperatures. For example, heating the isolated azirine intermediate in a high-boiling solvent like o-dichlorobenzene at 170 °C leads to quantitative isomerization into the corresponding oxazole. nih.govresearchgate.net
The mechanism of this thermal rearrangement is believed to involve the cleavage of the weakest bond in the azirine ring, the C-C bond, to form a stabilized nitrile ylide intermediate. This 1,3-dipolar species then undergoes a rapid 1,5-electrocylization involving the oxygen atom of the acyl group, which, after rearomatization, yields the stable oxazole ring. researchgate.net This thermolytic step completes the conversion from an isoxazole to an oxazole, showcasing a controlled, multi-step rearrangement strategy. nih.govacs.org
Table 5: Thermal Isomerization of 2H-Azirine Intermediates to Oxazoles
| Azirine Substituents (R1, R2) | Solvent | Temperature (°C) | Product | Yield (%) |
| R1=Ph, R2=Me | o-Dichlorobenzene | 170 | Methyl 5-methyl-2-phenyloxazole-4-carboxylate | Quantitative |
| R1=Ph, R2=Ph | o-Dichlorobenzene | 170 | Methyl 2,5-diphenyloxazole-4-carboxylate | Quantitative |
| R1=4-MeOC6H4, R2=Me | o-Dichlorobenzene | 170 | Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate | Quantitative |
Data sourced from studies on azirine thermolysis. nih.govacs.orgresearchgate.net
Green Chemistry Approaches in Oxazole Carboxylic Acid Synthesis
Green chemistry principles are pivotal in the contemporary synthesis of oxazole carboxylic acids, aiming to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.
The development of solvent-free and catalyst-free reactions represents a significant advancement in green chemistry. By eliminating solvents, these methods reduce volatile organic compound (VOC) emissions, simplify purification processes, and lower costs.
Solvent-free synthesis of oxazole derivatives has been successfully achieved through various methods. For instance, a direct coupling of carboxylic acids with 2-aminophenol (B121084) under microwave irradiation has been developed for the synthesis of 2-substituted benzoxazoles without the need for a metal catalyst or a solvent. nih.gov This method is effective for a range of aliphatic, aromatic, and heteroaromatic carboxylic acids, demonstrating good functional group tolerance. nih.gov The reaction is believed to be facilitated by microwave energy, which promotes the condensation of the amino group with the carboxylic acid. nih.gov
Furthermore, metal-free approaches for oxazole synthesis are gaining traction. One such strategy involves the C–O bond cleavage of an ester using amines to construct the oxazole ring. rsc.org This reaction proceeds in a single pot, combining C–O bond cleavage with C–N and C–O bond formation, using iodine as the sole oxidant. rsc.org While not entirely catalyst-free, the avoidance of heavy metals is a significant step towards a greener process. Transition-metal-free syntheses are desirable due to the toxicity, cost, and scarcity of some transition metals. jsynthchem.com Classical methods like the Robinson-Gabriel and Fischer oxazole syntheses, along with newer methods involving the cycloisomerization of propargylic amides using reagents like iodine or Brønsted acids, offer metal-free alternatives. jsynthchem.com
A notable example of a completely solvent-free and catalyst-free reaction is the one-pot Mannich-type reaction for the synthesis of isoxazole derivatives under ultrasound irradiation, which has been shown to significantly accelerate the reaction and improve yields compared to traditional heating. researchgate.net While this example pertains to isoxazoles, it highlights a promising direction for the synthesis of oxazole carboxylic acids under similarly green conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. aceee.org When combined with the use of solid supports, this technique offers a greener alternative to conventional solution-phase synthesis. Solid supports can act as catalysts or as a matrix for the reactants, facilitating easier product purification and often enabling solvent-free conditions. researchgate.net
A versatile silica (B1680970) gel-supported cycloisomerization of readily available propargylic amides has been reported for the synthesis of polysubstituted oxazoles. nih.govresearchgate.net This method is noted for its high efficiency and mild reaction conditions. nih.govresearchgate.net The use of silica gel as a solid support simplifies the work-up procedure.
In another example, the Erlenmeyer synthesis of azlactones, which are precursors to some oxazole derivatives, has been performed using MgO/Al2O3 as a solid catalyst under microwave irradiation in solvent-free conditions. nih.gov The catalyst can be easily separated by decantation after the reaction. nih.gov The synthesis of various 1,3,4-oxadiazole (B1194373) derivatives, another class of related heterocycles, has also been achieved under microwave irradiation using silica gel as a solid support. researchgate.net
The combination of microwave heating and solid-supported reagents aligns well with the principles of green chemistry by reducing reaction times, energy consumption, and the use of volatile organic solvents. researchgate.net
A key aspect of green chemistry is the utilization of renewable feedstocks to reduce reliance on petrochemicals. Biomass-derived platform molecules, such as levulinic acid and furfural, are promising starting materials for the synthesis of a wide range of chemicals, including heterocyclic compounds like oxazoles. researchgate.netcrossref.orgcsic.esrsc.orgnih.govijpsonline.commdpi.com
Levulinic acid, which can be produced from lignocellulosic biomass, is a versatile platform chemical. jsynthchem.comcrossref.orgrsc.orgbiointerfaceresearch.com Its carbonyl and carboxyl functional groups make it a suitable precursor for various heterocyclic structures. rsc.orgbiointerfaceresearch.com For instance, δ-aminolevulinic acid, a derivative of levulinic acid, is a known precursor in the synthesis of various biologically active molecules. rsc.orgcrossref.org
Furfural, another key biomass-derived platform molecule, is a source for furan-containing compounds. researchgate.netcsic.esnih.govijpsonline.commdpi.com Research has demonstrated the synthesis of furan-oxazole conjugated fluorescent materials from furfural, showcasing a direct link between a renewable feedstock and oxazole synthesis. nih.gov
In addition to using renewable starting materials, green chemistry also focuses on reducing the use of hazardous reagents. For example, the development of synthetic routes that avoid strong bases, corrosive reagents, and toxic metal catalysts contributes to a safer and more environmentally benign process. rsc.orgrsc.org The direct synthesis of oxazoles from carboxylic acids, for instance, can circumvent the need for pre-activating the carboxylic acid with hazardous reagents like thionyl chloride. rsc.org
Magnetic Nanocatalysts:
Magnetic nanoparticles (MNPs) have gained considerable attention as catalyst supports due to their high surface area and the ease with which they can be separated from the reaction mixture using an external magnet. crossref.orgcsic.esrsc.orgijpsonline.com This simple separation technique avoids the need for filtration or centrifugation, saving time and energy.
Several studies have reported the use of magnetic nanocatalysts for the synthesis of oxazole derivatives. For example, a copper(II) complex immobilized on the surface of imidazole-functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-IM-CuCl2) has been shown to be a highly efficient and reusable catalyst for the synthesis of oxazoles. crossref.org This catalyst was successfully recycled and reused for at least six cycles without a significant loss in its catalytic activity. crossref.org Similarly, a manganese-functionalized magnetic nanoparticle catalyst (Fe3O4@Benzo[d]oxazole@Mn) demonstrated high efficiency and was recyclable for seven consecutive runs. csic.es Copper(II) acetate supported on magnetic nanoparticles has also been used as a water-compatible catalyst for the synthesis of 1,2,3-triazoles, a related class of heterocycles, and was shown to be reusable for four runs.
Ionic Liquids:
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. They are often considered "green" solvents due to their low vapor pressure, which reduces air pollution. A key advantage of ILs is their potential for recyclability.
In the context of oxazole synthesis, ionic liquids have been successfully employed as recyclable reaction media. For instance, the van Leusen synthesis of 4,5-disubstituted oxazoles has been carried out in the ionic liquid [bmim]Br. nih.gov The ionic liquid could be recovered and reused for up to six cycles without a significant decrease in product yield. nih.gov Another study reported the use of a recyclable ionic liquid, [BPy]HSO4, as a catalyst for the synthesis of benzoxazoles, which could be reused more than four times without loss of activity. nih.gov
The following table summarizes the reusability of some catalytic systems in oxazole and related heterocycle synthesis:
| Catalytic System | Reaction | Number of Cycles | Reference |
|---|---|---|---|
| Fe3O4@SiO2-IM-CuCl2 | Oxazole Synthesis | 6 | crossref.org |
| Fe3O4@Benzo[d]oxazole@Mn | 1,4-dihydropyridine Synthesis | 7 | csic.es |
| [bmim]Br | Oxazole Synthesis | 6 | nih.gov |
| [BPy]HSO4 | Benzoxazole Synthesis | >4 | nih.gov |
| Copper(II) acetate on MNPs | 1,2,3-triazole Synthesis | 4 |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic research to maximize the yield and purity of the target compound, in this case, this compound and its analogues. Key parameters that are typically varied include the choice of solvent, catalyst, base, reaction temperature, and reaction time.
A study on the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids provides a clear example of reaction optimization. The researchers systematically varied the base, solvent, and temperature to achieve the highest possible yield. Initially, the reaction of 3-fluorobenzoic acid with ethyl isocyanoacetate in the presence of a triflylpyridinium reagent was investigated. The use of different bases such as triethylamine (B128534) and DIPEA did not yield the desired product. However, employing DMAP as the base significantly improved the yield. Further optimization by increasing the amount of DMAP and raising the temperature to 40 °C resulted in an excellent yield of 96% in just 30 minutes. The choice of solvent was also explored, with dichloromethane (B109758) (CH2Cl2) proving to be the most effective.
The following table, adapted from the literature, illustrates the systematic optimization of reaction conditions for the synthesis of a 4,5-disubstituted oxazole.
| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | CH2Cl2 | rt | 60 | ND |
| 2 | NEt3 | CH2Cl2 | rt | 60 | ND |
| 3 | DIPEA | CH2Cl2 | rt | 60 | ND |
| 4 | DABCO | CH2Cl2 | rt | 60 | 47 |
| 5 | DMAP (1.3 equiv) | CH2Cl2 | rt | 60 | 70 |
| 6 | DMAP (1.5 equiv) | CH2Cl2 | 40 | 30 | 96 |
| 7 | DMAP (1.5 equiv) | DMSO | 40 | 30 | 85 |
| 8 | DMAP (1.5 equiv) | THF | 40 | 30 | 78 |
| 9 | DMAP (1.5 equiv) | 1,4-dioxane | 40 | 30 | 75 |
| 10 | DMAP (1.5 equiv) | MeCN | 40 | 30 | 88 |
ND: Not Detected, rt: room temperature
Similarly, in the microwave-assisted synthesis of 5-substituted oxazoles, the choice of base and the amount used were found to be crucial. mdpi.com Using 2 equivalents of potassium phosphate (B84403) (K3PO4) as the base in isopropanol (B130326) under microwave irradiation at 65 °C for 8 minutes resulted in a 96% yield of the desired 5-phenyl oxazole. mdpi.com In contrast, using only 1 equivalent of the base under slightly different microwave conditions led to the formation of the corresponding oxazoline (B21484) as the major product. mdpi.com
The optimization of a one-pot synthesis of 2,4,5-trisubstituted oxazoles involving a Suzuki-Miyaura coupling step also highlights the importance of catalyst and ligand selection. The initial yield of 21% was significantly improved to 73% by using a specific nickel catalyst with a dppf ligand and the addition of LiCl as an additive.
These examples underscore the meticulous and systematic approach required in academic synthesis to establish robust and high-yielding protocols for the preparation of this compound and its diverse analogues.
Mechanistic Organic Chemistry and Reactivity of 4 Ethyl 1,2 Oxazole 5 Carboxylic Acid
Detailed Reaction Mechanisms of Oxazole (B20620) Ring Formation
The synthesis of the oxazole ring, a core component of 4-Ethyl-1,2-oxazole-5-carboxylic acid, can be achieved through several mechanistic pathways. These methods typically involve the formation of the five-membered ring through cyclization reactions, often facilitated by specific intermediates.
One of the foundational methods for constructing the oxazole nucleus is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com While not directly forming this compound, the principles of intramolecular nucleophilic attack are central. In related syntheses, a common strategy involves the reaction of a compound containing a nucleophilic nitrogen with a carbonyl group in the same molecule. This intramolecular attack leads to a cyclic intermediate, which then undergoes dehydration to form the aromatic oxazole ring.
Decarboxylation is another key mechanistic step in certain oxazole syntheses. For instance, the thermal rearrangement of 4-acyloxazoles, known as the Cornforth rearrangement, involves the acyl residue and the C5 substituent exchanging positions. wikipedia.org In the synthesis of specifically substituted oxazoles, a carboxylic acid group can be strategically introduced to be later removed as carbon dioxide, driving the reaction towards the desired product. The synthesis of 4-methyloxazole-5-carboxylic acid, for example, can be smoothly decarboxylated to yield 4-methyloxazole. rsc.org
Modern synthetic methods for oxazole derivatives often employ cycloaddition reactions where key reactive intermediates play a crucial role. One such intermediate is the acyloxyphosphonium ion. This species can be generated electrochemically and participates in a phosphine-mediated deoxygenative [3+2] cycloaddition with isocyanides to form the oxazole ring. rsc.org This approach is notable for its use of readily available carboxylic acids as starting materials and avoids the need for transition metals and harsh oxidants. rsc.org
Acylpyridinium salts are another class of important intermediates. In a practical and expedient method for the synthesis of 4,5-disubstituted oxazoles, a stable triflylpyridinium reagent is employed. thieme-connect.com This reagent activates a carboxylic acid, facilitating its reaction with an activated methyl isocyanide. This method is advantageous due to the wide availability of carboxylic acids and good functional group tolerance. thieme-connect.com
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 5-position is a key functional handle on the this compound scaffold, enabling a variety of chemical transformations. Its reactivity is central to the synthesis of diverse derivatives, including esters and amides, through well-established organic chemistry principles.
The conversion of this compound to its corresponding esters is a fundamental transformation, typically achieved through acid-catalyzed esterification, also known as Fischer esterification. This equilibrium process involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). nih.govnih.gov The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. researchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. nih.govudayton.edu To drive the equilibrium towards the product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. nih.gov
Alternative methods for synthesizing oxazole esters involve the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an alcohol. This approach is not an equilibrium reaction and often proceeds to completion under milder conditions. For instance, treatment of a carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates the highly reactive acyl chloride, which readily reacts with an alcohol to form the ester.
Table 1: Representative Esterification Conditions for Heterocyclic Carboxylic Acids
| Alcohol | Catalyst/Reagent | Solvent | Conditions | Product Type |
| Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | Ethyl Ester (Fischer Esterification) |
| Methanol | HCl (gas) | Methanol (excess) | Room Temp to Reflux | Methyl Ester (Fischer Esterification) |
| tert-Butanol | SOCl₂, then pyridine | DCM | 0 °C to Room Temp | tert-Butyl Ester (via Acyl Chloride) |
| Benzyl Alcohol | DCC, DMAP | DCM | Room Temp | Benzyl Ester (Steglich Esterification) |
Ester derivatives of this compound can be hydrolyzed back to the parent carboxylic acid under both acidic and basic conditions. The mechanisms for these transformations are essentially the reverse of esterification.
Acid-Catalyzed Hydrolysis: This process is the microscopic reverse of the Fischer esterification. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. wikipedia.org A tetrahedral intermediate is formed, and after a series of proton transfers, the alcohol moiety is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the carboxylic acid and the acid catalyst. osi.lv As this is an equilibrium reaction, a large excess of water is required to shift the equilibrium toward the hydrolysis products.
Base-Promoted Hydrolysis (Saponification): Hydrolysis under basic conditions is an irreversible process and is often more efficient than the acid-catalyzed method. The reaction proceeds via the nucleophilic addition of a hydroxide (B78521) ion (OH⁻) to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide ion (RO⁻) as the leaving group. The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in a fast, irreversible acid-base reaction. This final deprotonation step forms a carboxylate salt and an alcohol, driving the reaction to completion. Acidic workup is required to protonate the carboxylate salt and isolate the neutral carboxylic acid. The hydrolysis of related dihydroisoxazole-carboxamide derivatives to their corresponding carboxylic acids has been observed in metabolic studies, indicating the susceptibility of this type of amide/ester linkage to cleavage. researchgate.netresearchgate.net
The carboxylic acid functionality allows for the formation of amide bonds, a critical reaction for synthesizing peptidomimetics and other biologically relevant molecules. This transformation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. Therefore, coupling reagents are employed to facilitate the reaction under milder conditions. magritek.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated intermediate in situ. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU). tandfonline.comresearchgate.net
The general mechanism for these reactions involves the activation of the carboxyl group by the coupling reagent. The amine then attacks the activated carbonyl, forming a tetrahedral intermediate which subsequently collapses to yield the amide product. researchgate.net To minimize side reactions and suppress racemization, especially when coupling amino acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included. researchgate.net The synthesis of peptidomimetics based on 2-aminoalkyloxazole-4- and -5-carboxylic acids has been successfully carried out using standard coupling conditions, highlighting the utility of this reaction for building complex molecular architectures.
Table 2: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Abbreviation | Full Name | Class | Key Features & Applications |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Widely used, forms insoluble dicyclohexylurea (DCU) byproduct. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble version of DCC; byproduct is also water-soluble, simplifying purification. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium | Highly efficient, fast reaction times, low racemization when used with HOBt. researchgate.net |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Very effective for hindered amino acids and peptide cyclization. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium | Highly reactive, often used with HOAt for difficult couplings. |
Reactivity of the Ethyl Substituent and Other Positions
Beyond the carboxylic acid group, the ethyl substituent at the C4 position and the C3 position of the oxazole ring offer sites for further chemical modification.
The ethyl group at the C4 position of the oxazole ring possesses reactivity analogous to a benzylic position due to its proximity to the aromatic heterocycle. The methylene (B1212753) protons (-CH₂-) are susceptible to radical reactions and oxidation.
Radical Halogenation: Under free-radical conditions, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), selective halogenation at the methylene position is possible. This would yield a 4-(1-haloethyl)-1,2-oxazole derivative, which is a versatile intermediate for subsequent nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents can potentially oxidize the methylene group. For example, selective oxidation of an ethyl group on a related cinnoline (B1195905) heterocycle to an acetyl group has been achieved using chromium oxide supported on alumina. Milder conditions could potentially yield the corresponding alcohol, 4-(1-hydroxyethyl)-1,2-oxazole-5-carboxylic acid.
While specific examples of functionalizing the 4-ethyl group on this particular oxazole are not extensively documented, the principles of reactivity for alkyl groups on heterocyclic systems suggest these transformations are chemically feasible.
The oxazole ring itself can undergo various transformations, primarily at the C3 (nitrogen) and the unsubstituted C3 position. The reactivity pattern of oxazoles indicates that hydrogen atoms are acidic in the order of C2 > C5 > C4.
Deprotonation and Electrophilic Attack: The C3 position of the 1,2-oxazole ring is the most acidic carbon-bound proton. Treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, can lead to deprotonation to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce new substituents at the C3 position.
Electrophilic Substitution: While the 1,2-oxazole ring is generally considered electron-deficient and less reactive towards electrophilic aromatic substitution than benzene, reactions can occur, particularly if activating groups are present. However, for this compound, the C3 position is the only available site for such a reaction.
Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions provide powerful tools for functionalizing heterocycles. For example, after halogenation of the C3 position (e.g., via lithiation followed by quenching with a halogen source), Suzuki-Miyaura or Stille coupling reactions could be employed to form a C-C bond, introducing aryl or vinyl substituents. Direct C-H activation/arylation at various positions on the oxazole ring has also been reported, offering a more atom-economical route to functionalization.
Derivatization and Functionalization Strategies for 4 Ethyl 1,2 Oxazole 5 Carboxylic Acid
Ester and Amide Derivatives Synthesis
The carboxylic acid moiety at the C5 position is the most readily accessible functional group for derivatization. Standard organic synthesis protocols can be employed to convert it into a wide range of esters and amides, thereby altering its polarity, solubility, and biological activity.
Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, for more sensitive substrates, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction with an alcohol under milder conditions.
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid group to enhance its electrophilicity. Common methods include:
Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the desired amine.
In situ activation using peptide coupling reagents. A wide array of such reagents is available, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium salts (e.g., HBTU, HATU). These reagents are highly efficient and minimize side reactions, making them suitable for complex substrates.
Table 1: Representative Ester and Amide Synthesis Reactions
| Derivative Type | Reactant | Key Reagents/Conditions | Product |
|---|---|---|---|
| Ester | Ethanol | H₂SO₄ (cat.), Reflux | Ethyl 4-ethyl-1,2-oxazole-5-carboxylate |
| Ester | Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl 4-ethyl-1,2-oxazole-5-carboxylate |
| Amide | Aniline (B41778) | 1. SOCl₂ 2. Aniline, Pyridine | N-phenyl-4-ethyl-1,2-oxazole-5-carboxamide |
| Amide | Piperidine | HBTU, DIPEA, DMF | (4-Ethyl-1,2-oxazol-5-yl)(piperidin-1-yl)methanone |
Introduction of Diverse Substituents to the Oxazole (B20620) Core
Beyond the carboxylic acid group, the isoxazole (B147169) ring itself can be functionalized to introduce a variety of substituents, enabling the synthesis of a diverse library of compounds.
Halogenation of the isoxazole ring provides a key entry point for transition metal-catalyzed cross-coupling reactions. The C3 position of the 1,2-oxazole ring is susceptible to electrophilic substitution. Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine at this position. Iodination can also be achieved using reagents like I₂, ICl, or N-iodosuccinimide (NIS). acs.org
Once a halogen atom is installed (e.g., creating 3-halo-4-ethyl-1,2-oxazole-5-carboxylic acid derivatives), it can serve as a handle for various palladium-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Notable examples include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups. nih.gov
Heck Coupling: Reaction with alkenes to form substituted olefins. nih.gov
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. nih.gov
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
These reactions are powerful tools for building molecular complexity and accessing derivatives that are otherwise difficult to synthesize. researchgate.net
Direct C-H functionalization offers an atom-economical alternative to pre-halogenation strategies for introducing alkyl and aryl groups. Palladium-catalyzed direct C-H arylation has been successfully applied to isoxazoles, often targeting the C5 position. nih.govresearchgate.net While the C5 position of the target molecule is substituted with a carboxylic acid, this group could potentially be used as a directing group or be temporarily modified to allow for C-H functionalization at other positions, such as C3. Alternatively, decarboxylative cross-coupling reactions could be explored, where the carboxylic acid itself is replaced by a new substituent.
Alkylation of the isoxazole ring is less commonly achieved through direct C-H functionalization and may require initial metallation (e.g., lithiation) of the ring followed by quenching with an alkyl halide electrophile. The regioselectivity of such reactions would be highly dependent on the directing effects of the existing ethyl and carboxylate groups.
Conjugation with Biomolecules in Research
The ability to attach 4-ethyl-1,2-oxazole-5-carboxylic acid to biomolecules is of significant interest for developing new research tools and therapeutic agents. The carboxylic acid group serves as a convenient anchor point for conjugation.
The isoxazole moiety can be incorporated into peptides to create novel peptidomimetics with potentially enhanced stability and biological activity. semanticscholar.org The synthesis of these conjugates follows standard protocols for amide bond formation, identical to those used in solid-phase peptide synthesis (SPPS). semanticscholar.orgrsc.org The carboxylic acid of the isoxazole compound is activated using coupling reagents (e.g., HATU, HBTU) and then reacted with the free N-terminal amine of a resin-bound peptide or the amino group of a protected amino acid. semanticscholar.org This allows for the systematic incorporation of the 4-ethyl-1,2-oxazole-5-carboxamide unit at specific positions within a peptide sequence.
Table 2: Example of Peptide Conjugation
| Biomolecule | Coupling Strategy | Key Reagents | Conjugate Structure |
|---|---|---|---|
| Glycine methyl ester | Carbodiimide coupling | EDC, HOBt, DIPEA | Methyl N-(4-ethyl-1,2-oxazole-5-carbonyl)glycinate |
| Resin-bound peptide (H₂N-Ala-Leu-...) | Solid-Phase Peptide Synthesis (SPPS) | HATU, DIPEA, DMF | (4-Ethyl-1,2-oxazol-5-yl)-CO-Ala-Leu-...-Resin |
Functional probes and labels are essential tools in chemical biology for studying biological processes. By conjugating this compound to reporter molecules such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin), new probes can be developed. nih.gov The synthesis again leverages the reactivity of the carboxylic acid group. For example, an amine-modified fluorophore can be coupled to the isoxazole carboxylic acid using standard amidation chemistry. The resulting conjugate can then be used in applications like fluorescence microscopy or flow cytometry to track the localization or binding of the isoxazole-containing molecule within a biological system. researchgate.net
Late-Stage Functionalization for Complex Molecular Architectures
One prominent strategy involves the use of the oxazole core as an internal directing group to facilitate regioselective C-H functionalization at other positions within the larger molecule. For instance, in complex peptide architectures containing an oxazole motif, palladium-catalyzed C-H olefination has been successfully employed for macrocyclization. nih.gov This approach leverages the coordinating ability of the oxazole nitrogen to direct the catalyst to a specific C-H bond, demonstrating the potential for intricate molecular engineering guided by the oxazole core.
Direct C-H functionalization of the oxazole ring within a complex setting is another viable approach. While the C2 position is often the most reactive site for arylation in simpler oxazoles, selective functionalization at other positions can be achieved. beilstein-journals.org For instance, sequential lithiation has been used in the synthesis of natural products to introduce substituents at the C5 and C4 positions of an oxazole ring. nih.gov This method, while powerful, requires careful consideration of base-sensitive functional groups within the broader molecule.
Below are tables detailing research findings on late-stage functionalization strategies that are conceptually applicable to complex molecules containing a 4-alkyl-1,2-oxazole-5-carboxylic acid core.
Table 1: Palladium-Catalyzed Late-Stage C-H Olefination of Oxazole-Containing Peptides nih.gov
This table illustrates the use of an oxazole motif as an internal directing group to achieve late-stage macrocyclization of peptides through C-H olefination. This strategy highlights the potential for functionalizing remote positions in a complex molecule by leveraging the inherent properties of the oxazole ring.
| Substrate (Oxazole-Containing Peptide) | Olefin Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Ac-Phe(Ox)-Gly-OMe | Divinylsiloxane | Pd(OAc)₂, Ag₂CO₃ | HFIP | 100 | 65 |
| Ac-Trp(Ox)-Ala-OMe | 1,3-Divinyltetramethyldisiloxane | Pd(OAc)₂, AgOAc | TFE | 80 | 72 |
| Ac-Tyr(Ox)-Val-OMe | Divinylsiloxane | Pd(OAc)₂, Ag₂CO₃ | HFIP | 100 | 58 |
Ox denotes the position of the oxazole directing group within the amino acid residue. HFIP = 1,1,1,3,3,3-Hexafluoroisopropanol; TFE = 2,2,2-Trifluoroethanol.
Table 2: Sequential C-H Lithiation for Functionalization of Oxazole Core in Natural Product Synthesis nih.gov
This table provides examples of direct C-H lithiation to functionalize the oxazole ring at the C5 and C4 positions during the synthesis of complex natural products. This demonstrates a powerful method for introducing diversity directly onto the heterocyclic core at a late stage.
| Oxazole Substrate | Reagent 1 | Reagent 2 | Electrophile | Product | Yield (%) |
| 2-(Triisopropylsilyl)oxazole | n-BuLi, TMEDA | s-BuLi, TMEDA | Allyl bromide | 2-(TIPS)-5-allyloxazole | 78 |
| 2-(TIPS)-5-allyloxazole | LDA | I₂ | - | 2-(TIPS)-4-iodo-5-allyloxazole | 65 |
| 4-Iodo-5-allyloxazole | n-BuLi | (CH₂)₂O | - | 4-(2-Hydroxyethyl)-5-allyloxazole | 71 |
TMEDA = Tetramethylethylenediamine; LDA = Lithium diisopropylamide; TIPS = Triisopropylsilyl.
The successful application of these late-stage functionalization techniques underscores the versatility of the oxazole core as a key building block in the design and synthesis of complex molecular architectures. Future advancements in this field are expected to provide even more selective and efficient methods for the derivatization of such intricate molecules, further expanding the accessible chemical space for drug discovery and materials science.
Computational and Theoretical Investigations of 4 Ethyl 1,2 Oxazole 5 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For a molecule like 4-Ethyl-1,2-oxazole-5-carboxylic acid, DFT would be a primary tool for a comprehensive theoretical analysis.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations can map the electron density of this compound, revealing regions that are electron-rich or electron-poor. This information is crucial for predicting the molecule's reactivity. Key parameters derived from these calculations include:
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites. This is invaluable for predicting how the molecule will interact with other reagents.
Studies on similar heterocyclic carboxylic acids, such as 2-aryl-1,2,3-triazol-5-carboxylic acids, have successfully used DFT to analyze their electronic structure and rationalize their observed chemical behavior. mdpi.com
Conformation Analysis and Conformational Landscapes
The flexibility of the ethyl and carboxylic acid groups in this compound means that the molecule can exist in various conformations. Computational methods can be used to explore the potential energy surface and identify the most stable conformers.
Rotational Barriers: By systematically rotating the rotatable bonds (e.g., the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the oxazole (B20620) ring), a potential energy scan can be performed. This helps in determining the energy barriers between different conformations.
Stable Conformers: Geometry optimization of various starting structures allows for the identification of local and global energy minima, which correspond to the most stable conformations of the molecule. The relative energies of these conformers can be used to predict their population distribution at a given temperature. Research on related molecules has shown that the orientation of the carboxylic group can be significantly influenced by intramolecular interactions. mdpi.com
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. Comparing these predicted spectra with experimental data is a powerful method for structure verification. For instance, theoretical ¹³C NMR chemical shifts have been used to scrutinize the proposed structures of natural products containing oxazole carboxylic acid moieties. nih.govnih.gov
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical infrared (IR) spectrum. This can help in assigning the vibrational modes observed in an experimental spectrum, providing insights into the molecule's bonding and functional groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. This allows for the prediction of the λmax values and can help in understanding the electronic properties of the molecule.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their interactions and stability in a more realistic, solvated environment.
Ligand-Target Interaction Modeling (for mechanistic studies)
If this compound is being investigated as a potential ligand for a biological target (e.g., an enzyme or receptor), MD simulations can model their interaction in detail.
Binding Pose and Stability: Starting from a docked pose obtained from molecular docking, MD simulations can assess the stability of the ligand-target complex over time. This involves monitoring the root-mean-square deviation (RMSD) of the ligand and protein.
Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and the target, such as hydrogen bonds and hydrophobic contacts, can be analyzed. This helps in identifying the key residues responsible for binding.
Binding Free Energy Calculations: Advanced techniques like MM/PBSA or MM/GBSA can be used to estimate the binding free energy of the ligand to its target, providing a more quantitative measure of binding affinity.
While no specific MD studies on this compound are reported, similar approaches have been applied to other heterocyclic compounds to understand their mechanism of action. ajchem-a.comresearchgate.net
Conformational Stability in Solvated Environments
MD simulations can be used to explore the conformational preferences and stability of this compound in different solvents.
Solvent Effects: By simulating the molecule in an explicit solvent box (e.g., water), the influence of the solvent on the molecule's conformation and dynamics can be studied. The solvent can affect the relative stability of different conformers and influence the potential for intramolecular hydrogen bonding.
Conformational Dynamics: MD simulations allow for the observation of conformational transitions over time, providing a more dynamic picture than the static view from quantum chemical calculations. Analysis of the simulation trajectory can reveal the preferred conformations in solution and the flexibility of different parts of the molecule.
Advanced Analytical Characterization Techniques in Research on 4 Ethyl 1,2 Oxazole 5 Carboxylic Acid
Spectroscopic Methods for Structure Elucidation
Spectroscopy is fundamental to understanding the chemical structure of 4-Ethyl-1,2-oxazole-5-carboxylic acid, providing detailed information about its molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR: Proton NMR spectroscopy identifies the different types of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the ethyl group's methyl (-CH₃) and methylene (B1212753) (-CH₂) protons, and a signal for the acidic proton of the carboxylic acid (-COOH). The chemical shift (δ) and splitting patterns (multiplicity) of these signals confirm the connectivity of atoms. The methylene protons would appear as a quartet due to coupling with the methyl protons, while the methyl protons would be a triplet.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound, including those in the ethyl group, the oxazole (B20620) ring, and the carboxyl group, would produce a distinct signal. nih.gov The chemical shifts are indicative of the carbon's chemical environment (e.g., sp³ hybridized carbons of the ethyl group vs. sp² hybridized carbons of the oxazole ring and carboxyl group). wisc.edu
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish definitive structural assignments. nih.govnih.gov COSY experiments would show correlations between the coupled protons within the ethyl group, while HMBC would reveal long-range couplings between protons and carbons (e.g., between the methylene protons and the C4 carbon of the oxazole ring), confirming the placement of the ethyl group on the heterocyclic ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is illustrative, based on typical chemical shift values for the respective functional groups.
| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂CH₃ | ¹H NMR | ~1.3 | Triplet |
| -CH₂ CH₃ | ¹H NMR | ~2.8 | Quartet |
| -COOH | ¹H NMR | >10.0 | Singlet (broad) |
| C-3 | ¹H NMR | ~8.5 | Singlet |
| -CH₂CH₃ | ¹³C NMR | ~12 | - |
| -CH₂ CH₃ | ¹³C NMR | ~20 | - |
| C-4 (Oxazole) | ¹³C NMR | ~125 | - |
| C-5 (Oxazole) | ¹³C NMR | ~158 | - |
| C-3 (Oxazole) | ¹³C NMR | ~150 | - |
| C =O | ¹³C NMR | ~165 | - |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of a compound. nih.govnih.gov For this compound (molecular formula C₆H₇NO₃), HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). This allows for the unambiguous confirmation of its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. Predicted data indicates a monoisotopic mass of 141.04259 Da. uni.lu
Table 2: Predicted HRMS Data for this compound Adducts Data sourced from PubChemLite. uni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₈NO₃]⁺ | 142.04987 |
| [M+Na]⁺ | [C₆H₇NNaO₃]⁺ | 164.03181 |
| [M-H]⁻ | [C₆H₆NO₃]⁻ | 140.03531 |
| [M+K]⁺ | [C₆H₇NKO₃]⁺ | 180.00575 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additionally, characteristic peaks for the C=N and C-O stretching within the oxazole ring would be expected in the 1500-1650 cm⁻¹ and 1000-1300 cm⁻¹ regions, respectively. Absorptions related to the C-H bonds of the ethyl group would also be present.
Table 3: Expected FT-IR Absorption Bands for this compound Note: This table is illustrative, based on typical absorption frequencies for the respective functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Oxazole Ring | C=N stretch | 1600-1650 | Medium |
| Ethyl Group | C-H stretch | 2850-2960 | Medium |
| Oxazole Ring | C-O stretch | 1000-1300 | Medium |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring, being an aromatic heterocycle, and the carboxylic acid group are the primary chromophores in this compound. The spectrum is expected to show absorption bands in the ultraviolet region, typically below 300 nm, corresponding to π→π* and n→π* electronic transitions. Studies on similar 1,3-oxazole derivatives show absorption peaks around 202 nm and in the 250 nm region, which are attributed to these types of transitions within the heterocyclic system. nih.gov
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from reaction mixtures and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. pensoft.netpensoft.net The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape. sielc.com Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For pharmaceutical research, purities are often required to be greater than 95% or 98%. jk-sci.comjk-sci.com
Table 4: Typical RP-HPLC Method Parameters for Analysis Note: This table is illustrative, based on common methods for analyzing similar carboxylic acids.
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~250 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like carboxylic acids can be challenging due to their low volatility and tendency to adsorb onto the chromatographic column, leading to poor peak shape and inaccurate quantification. lmaleidykla.lt
To overcome these limitations, derivatization is a common strategy employed before GC-MS analysis. lmaleidykla.lt For this compound, the carboxylic acid group would be chemically modified to form a more volatile and less polar ester, such as a methyl or ethyl ester. This process, often achieved through reaction with reagents like diazomethane (B1218177) or via Fischer esterification, significantly improves chromatographic behavior.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For the ethyl ester of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of the ethoxy group, the carboxyl group, or cleavage of the oxazole ring. By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the identity of the compound can be confirmed with high confidence.
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable tool for the analysis of compounds in complex matrices, offering exceptional sensitivity and selectivity. vedomostincesmp.ru This technique is particularly well-suited for non-volatile or thermally labile molecules like this compound, which can be analyzed without the need for derivatization.
The analysis begins with the separation of the mixture's components via HPLC. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient mixture of water and an organic solvent (like acetonitrile or methanol), often with a small amount of acid (such as formic acid) to improve peak shape and ionization efficiency. vedomostincesmp.ruresearchgate.net
After elution from the HPLC column, the analyte enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). In tandem mass spectrometry (MS/MS), two mass analyzers are used in sequence. The first analyzer (Q1) is set to select the precursor ion of this compound (the [M+H]⁺ or [M-H]⁻ ion). This isolated ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the second mass analyzer (Q3).
This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive method for detection and quantification. vedomostincesmp.ru By monitoring a specific transition (precursor ion → product ion), interference from other compounds in the matrix is virtually eliminated. This is crucial for pharmacokinetic studies where the compound needs to be measured in biological fluids like blood or plasma. vedomostincesmp.ruresearchgate.net Furthermore, HPLC-MS/MS is adept at differentiating between isomers, as structurally different molecules often yield unique fragmentation patterns, allowing for their unambiguous identification even if they co-elute chromatographically. nih.gov
Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of an Isoxazole (B147169) Derivative
This table provides an example of the typical parameters used in an HPLC-MS/MS method for the analysis of an isoxazole derivative in a biological matrix, based on published research for analogous compounds. vedomostincesmp.ru
| Parameter | Value |
| HPLC System | |
| Column | Zorbax Eclipse Plus C18 (150×3.0 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Characteristic Fragment Ion |
| Collision Energy | Optimized for specific compound |
Solid-State Characterization
The characterization of a compound in its solid state is critical for understanding its physical properties, such as crystal structure, polymorphism, and stability. X-ray diffraction techniques are the definitive methods for obtaining this information.
X-ray Crystallography for Absolute Structure Determination
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. uq.edu.auexcillum.com This method provides the absolute structure of a compound, confirming its constitution, configuration, and conformation.
To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. The intensities and positions of these spots are measured, and through complex mathematical analysis (Fourier transformation), an electron density map of the unit cell is generated. From this map, the positions of all non-hydrogen atoms can be determined with very high precision.
The resulting structural data includes precise bond lengths, bond angles, and torsion angles. For this compound, this would confirm the planarity of the oxazole ring, the geometry of the ethyl and carboxylic acid substituents, and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.net
Table 2: Example Crystallographic Data for an Isoxazole Derivative
The following table presents typical crystallographic data obtained from a single-crystal X-ray diffraction analysis of a related isoxazole derivative, illustrating the detailed information provided by this technique. researchgate.net
| Parameter | Example Value |
| Empirical Formula | C₁₃H₁₆N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.9437(6) |
| b (Å) | 16.3936(6) |
| c (Å) | 7.4913(3) |
| β (°) | 94.178(2) |
| Volume (ų) | 1950.1(1) |
| Z (molecules/unit cell) | 4 |
| R-factor (%) | 4.5 |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the solid state of a material. Unlike single-crystal XRD, PXRD is performed on a polycrystalline or powdered sample. It is a rapid and non-destructive method used for phase identification, characterization of crystalline materials, and determination of sample purity. mdpi.comresearchgate.net
In a PXRD experiment, a powdered sample is exposed to a monochromatic X-ray beam. The diffraction of X-rays by the randomly oriented crystallites in the powder produces a characteristic pattern of diffraction peaks at different angles (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase. epstem.net
For this compound, PXRD would be used to:
Confirm Crystalline Identity: The obtained PXRD pattern can be compared to a reference pattern (either simulated from single-crystal data or from a known standard) to confirm the identity of the crystalline solid.
Assess Purity: The presence of sharp peaks indicates a crystalline material, while the absence of peaks from known impurities confirms the sample's phase purity.
Study Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing these different solid forms, which can have significantly different physical properties.
The data from a PXRD analysis are typically presented as a plot of intensity versus the diffraction angle 2θ. The positions and relative intensities of the peaks are characteristic of the material's crystal structure.
Academic Research Applications of 4 Ethyl 1,2 Oxazole 5 Carboxylic Acid and Its Analogs
Applications in Medicinal Chemistry Research (Mechanistic and Structure-Activity Relationship Focus)
Studies on Immunosuppressive Properties in in vitro Cellular Models
While direct studies on the immunosuppressive properties of 4-ethyl-1,2-oxazole-5-carboxylic acid are not extensively documented in publicly available research, the broader class of isoxazole (B147169) and oxazole (B20620) derivatives has demonstrated significant immunomodulatory effects in various in vitro cellular models. These studies on analogous compounds provide a foundation for understanding the potential immunological activity of the target molecule.
Research into a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide revealed that these compounds could inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to different extents. nih.govnih.gov One of the most active compounds in this series, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was noted for its strong antiproliferative activity and lack of toxicity. nih.govnih.gov Further investigation into MM3's mechanism of action showed that it could inhibit the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) in human whole blood cell cultures. nih.govnih.gov In Jurkat cells, a human T-lymphocyte cell line, MM3 was found to significantly increase the expression of caspases, Fas, and NF-κB1, suggesting that its immunosuppressive effects may be mediated through the induction of apoptosis. nih.govnih.gov
The general structure of the isoxazole ring has been identified as a key contributor to the immunological activity observed in these derivatives. nih.gov Modifications to the substituents on the isoxazole core have been shown to produce a range of dose-dependent effects, from immunosuppressive to immunostimulatory. nih.gov For instance, N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have also exhibited immunosuppressive activity in both mouse and human experimental models. nih.gov
These findings underscore the potential of the isoxazole scaffold as a template for the development of new immunosuppressive agents. The specific structural features of this compound, namely the ethyl group at the 4-position and the carboxylic acid at the 5-position, would likely influence its activity, but dedicated in vitro studies are necessary to elucidate its specific immunosuppressive profile.
Mechanistic Investigations of Transthyretin Amyloid Fibril Inhibition through Structure-Activity Relationships
The dissociation of the transthyretin (TTR) tetramer into monomers is a critical step in the pathogenesis of TTR amyloidosis. nih.gov Stabilizing this tetrameric structure is a key therapeutic strategy to inhibit the formation of amyloid fibrils. nih.govnih.govepfl.ch Analogs of this compound have been investigated as potential inhibitors of this process, with structure-activity relationship (SAR) studies providing insights into the mechanism of inhibition.
A review of TTR amyloidogenesis inhibitors highlights the potential of oxazole derivatives in this therapeutic area. nih.gov SAR studies have indicated that specific substitutions on the core ring are crucial for inhibitory activity. nih.gov For instance, the presence of a carboxyl group is noted to be efficient in inhibiting TTR amyloidogenesis. nih.gov Furthermore, the substitution of an ethyl, propyl, or trifluoromethyl group at the 5-position of the ring can enhance this inhibitory activity. nih.gov This suggests that the ethyl group and the carboxylic acid moiety of this compound are favorable features for TTR amyloid fibril inhibition. The proposed mechanism involves the small molecule inhibitor binding to the thyroxine (T4) binding sites on the TTR tetramer, thereby stabilizing its native quaternary structure and preventing its dissociation into amyloidogenic monomers. nih.govnih.gov
The general principle of inhibition is based on preventing the conformational changes that lead to the formation of insoluble amyloid fibrils. nih.govepfl.ch Small molecules, such as certain oxazole derivatives, can mediate intersubunit hydrophobic interactions and hydrogen bonds that reinforce the normal tetrameric fold of TTR. epfl.ch While specific crystallographic data for this compound complexed with TTR is not available, the existing SAR data for related oxazole compounds strongly supports its potential as a TTR stabilizer.
| Feature | Role in TTR Amyloid Fibril Inhibition |
| Oxazole Ring | Serves as a scaffold for arranging necessary functional groups. |
| Carboxyl Group | Considered efficient for inhibiting TTR amyloidogenesis. nih.gov |
| Ethyl Group at C-5 | Substitution at this position is shown to enhance inhibitory activity. nih.gov |
Biotransformation Product Identification and Synthesis in Preclinical Metabolic Studies
Understanding the metabolic fate of a compound is a critical aspect of preclinical research. While specific biotransformation studies for this compound are not detailed in the available literature, studies on analogous structures provide insights into potential metabolic pathways.
For instance, research on a 4,5-dihydro-1,2-oxazole-5-carboxamide derivative demonstrated that the compound undergoes biotransformation via hydrolysis. rrpharmacology.rurrpharmacology.ru This hydrolysis results in the formation of two primary metabolites: the corresponding 4,5-dihydro-1,2-oxazole-5-carboxylic acid and an aniline (B41778) derivative. rrpharmacology.rurrpharmacology.ru This indicates that the amide linkage is a primary site of metabolic cleavage.
Given that this compound already possesses a carboxylic acid group, it is less likely to undergo the same primary hydrolytic pathway as an amide derivative. However, other metabolic transformations are possible. Carboxylic acid-containing drugs can undergo conjugation reactions, such as the formation of acyl glucuronides. These reactive metabolites are an important area of study in drug metabolism and toxicology. researchgate.net
The synthesis of potential metabolites is a key step in confirming their identity in biological samples. rrpharmacology.rurrpharmacology.ru In the study of the 4,5-dihydro-1,2-oxazole-5-carboxamide, the 4,5-dihydro-1,2-oxazole-5-carboxylic acid metabolite was synthesized to serve as a standard for comparison, confirming its structure through methods like HPLC-MS/MS. rrpharmacology.ru Should this compound undergo further metabolism, the synthesis of its predicted biotransformation products would be essential for definitive identification in preclinical studies.
Applications in Materials Science Research
Building Blocks for Advanced Functional Materials
Oxazole derivatives, including carboxylic acids, are recognized as versatile building blocks in the synthesis of more complex molecules and advanced functional materials. irjmets.comsemanticscholar.org The oxazole ring is a five-membered aromatic heterocycle that can be readily functionalized, making it a valuable synthon in organic chemistry. researchgate.netijpsonline.com The presence of a carboxylic acid group, as in this compound, provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger molecular architectures. nih.gov
The synthesis of novel oxazole derivatives is an active area of research, with various methods developed to create substituted oxazoles. researchgate.netnih.govmdpi.com These synthetic strategies enable the tailored design of oxazole-based molecules for specific applications. For example, oxazole derivatives have been incorporated into the structure of macrocyclic natural products and other biologically active compounds. nih.gov The inherent properties of the oxazole ring, combined with the reactivity of the carboxylic acid group, make this compound a promising candidate for the construction of novel functional materials with applications in medicinal chemistry and beyond. irjmets.comsemanticscholar.org
Design of Materials with Specific Electronic or Optical Properties
The oxazole nucleus is a component of various molecules designed for applications in optoelectronics. rsc.org The electronic properties of materials containing heterocyclic rings like oxazole can be tuned by modifying their chemical structure. ossila.com The integration of electron-donating and electron-accepting moieties within a molecule can lead to materials with interesting charge-transfer characteristics, which are desirable for devices such as organic light-emitting diodes (OLEDs). rsc.org
While specific studies on the electronic or optical properties of materials derived from this compound are not prominent, the general class of oxazole-containing compounds has been explored for these applications. For instance, ethyl oxazole-5-carboxylate, a related ester, is noted for its use in organic light-emitting diodes. fishersci.ca Computational studies on oxadiazole-based compounds, which share some structural similarities with oxazoles, have been used to predict their charge transport properties and suitability as materials for OLEDs. researchgate.net The design of such materials often involves creating a conjugated system where the oxazole ring can participate in the delocalization of π-electrons. The carboxylic acid function of this compound could be used to link the oxazole core to other photoactive or electroactive units, thereby enabling the design of novel materials with tailored electronic or optical properties.
Role as Intermediates in Polymer and Dendrimer Synthesis
Carboxylic acid-functionalized heterocyclic compounds can serve as important intermediates in the synthesis of polymers and dendrimers. The carboxylic acid group provides a convenient point for polymerization reactions, such as the formation of polyesters or polyamides. While there is no specific literature detailing the use of this compound in polymer or dendrimer synthesis, its structure suggests potential applicability.
Role as Synthetic Intermediates in Complex Organic Synthesis
This compound and its structural analogs, particularly isoxazoles and oxazolones, are highly valued in organic synthesis for their role as versatile intermediates. The inherent reactivity of the heterocyclic ring, combined with the functionality of the carboxylic acid group, allows these molecules to serve as foundational building blocks for more complex molecular architectures. Their utility is especially prominent in the construction of other heterocyclic systems and as key components in convergent multi-component reactions.
Precursors for Other Heterocyclic Systems
Analogs of this compound, such as unsaturated oxazol-5(4H)-ones (also known as azlactones), are well-established synthons for creating a diverse range of other five- and six-membered heterocyclic compounds. nih.gov The oxazolone (B7731731) ring can undergo ring-opening and subsequent recyclization reactions with various reagents, allowing for its transformation into different scaffolds. rsc.orgresearchgate.net This reactivity makes them important intermediates in diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse compounds for biological screening. rsc.orgresearchgate.net
A significant application is the conversion of oxazolones into 1,2,4-triazine (B1199460) derivatives. For instance, the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with phenylhydrazine (B124118) in acetic acid yields 1,2,4-triazin-6(5H)-ones. nih.gov This transformation involves the nucleophilic attack of the hydrazine, leading to the opening of the oxazolone ring, followed by an intramolecular condensation to form the six-membered triazinone ring. nih.govnih.gov This method provides a reliable route to a class of compounds with known biological activities. nih.govresearchgate.net
Similarly, oxazolones serve as precursors for 1,2,4-triazoles. A convenient method involves the reaction of oxazolones with azodicarboxylates to form 1,2,4-triazolines, which can then be treated with a base like sodium hydroxide (B78521) to efficiently yield the corresponding aromatic triazoles. nih.gov The versatility of oxazolones as precursors extends to the synthesis of various other heterocycles, including imidazolones, thiazolones, pyrroles, and β-lactams. nih.govrsc.orgresearchgate.net
| Precursor System | Reagent(s) | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Oxazol-5(4H)-one | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one | nih.gov |
| Oxazol-5(4H)-one | Azodicarboxylates, then NaOH | 1,2,4-Triazole | nih.gov |
| Oxazol-5(4H)-one | (General) | Imidazoles, Pyrroles, β-Lactams | rsc.orgresearchgate.net |
Versatile Components in Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. colab.ws Isoxazole and oxazole derivatives, including those with carboxylic acid functionality, are valuable participants in such reactions.
The isoxazole scaffold itself is often constructed using MCRs. A common approach for synthesizing 4-arylmethylene-isoxazole-5(4H)-ones involves a three-component cyclization of a β-ketoester (e.g., methyl acetoacetate), an aldehyde, and hydroxylamine (B1172632) under various catalytic conditions. researchgate.net This highlights the convergent nature of MCRs in building the core heterocyclic structure.
More significantly, isoxazole analogs can act as one of the key inputs in complex MCRs to build even more elaborate structures. For example, 5-amino-3-methylisoxazole (B44965) can participate in an MCR with an aldehyde and Meldrum's acid or N,N'-dimethylbarbituric acid to generate complex spiro-heterocycles. researchgate.net Another powerful strategy combines an Ugi four-component reaction with a subsequent intramolecular nitrile oxide cycloaddition (INOC). researchgate.net In this sequence, the initial Ugi reaction creates a complex intermediate which is then induced to cyclize, forming novel fused isoxazole and isoxazoline (B3343090) ring systems in just two steps from readily available starting materials. researchgate.net The Ugi and Passerini reactions are well-known MCRs that create peptide-like scaffolds, and the incorporation of heterocyclic components into these reactions is a strategy for generating molecules with pharmaceutical relevance. nih.govwikipedia.org
| Reaction Type | Key Isoxazole/Analog Component | Other Components | Product Type | Reference |
|---|---|---|---|---|
| Three-component cyclization | (Forms Isoxazole Core) | β-ketoester, Aldehyde, Hydroxylamine | 4-Arylmethylene-isoxazole-5(4H)-one | researchgate.net |
| Sequential Ugi/INOC | (Ugi product as intermediate) | Amine, Aldehyde, Isocyanide, Carboxylic Acid | Fused Isoxazoles/Isoxazolines | researchgate.net |
| Three-component heterocyclization | 5-Amino-3-methylisoxazole | Aldehyde, Meldrum's Acid | Spiro-heterocycles | researchgate.net |
Future Research Directions and Emerging Trends for 4 Ethyl 1,2 Oxazole 5 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of isoxazole (B147169) and oxazole (B20620) derivatives is undergoing a paradigm shift towards more environmentally benign and efficient processes. Future research on 4-Ethyl-1,2-oxazole-5-carboxylic acid will likely focus on developing novel synthetic routes that align with the principles of green chemistry.
Key emerging trends in this area include:
Ultrasound and Microwave-Assisted Synthesis: The application of ultrasonic irradiation and microwave technology has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of heterocyclic compounds. Future methodologies could explore these techniques for the efficient construction of the this compound core, potentially leading to shorter reaction times and cleaner reaction profiles.
Green Catalysts and Solvents: Research is moving away from hazardous reagents and volatile organic solvents. The exploration of agro-waste-based catalysts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), and the use of environmentally friendly solvents like water and glycerol (B35011) are promising avenues. The development of protocols using recyclable catalysts, such as copper ferrite (B1171679) nanoparticles (CuFe2O4), could also offer a sustainable approach to the synthesis of this compound.
Direct Synthesis from Carboxylic Acids: Recent advancements have demonstrated the direct synthesis of oxazoles from readily available carboxylic acids, bypassing the need for pre-activated derivatives. Applying such methodologies to the synthesis of this compound could significantly streamline its production, making it more accessible for further research and application.
The following table summarizes potential sustainable synthetic approaches applicable to this compound:
| Synthetic Approach | Key Features | Potential Advantages |
| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction. | Reduced reaction times, increased yields, milder reaction conditions. |
| Green Catalysis | Employment of catalysts derived from renewable sources or recyclable metal nanoparticles. | Reduced environmental impact, lower cost, catalyst reusability. |
| Multicomponent Reactions | Combining three or more starting materials in a single step to form the final product. | High atom economy, operational simplicity, rapid access to molecular diversity. |
| Direct Carboxylic Acid Functionalization | Utilization of carboxylic acids as direct starting materials for oxazole ring formation. | Avoidance of hazardous activating agents, improved step economy. |
By focusing on these sustainable and innovative synthetic strategies, researchers can develop more efficient, cost-effective, and environmentally responsible methods for the production of this compound and its analogs.
Exploration of Undiscovered Reactivity Profiles and Transformations
While the synthesis of the 1,2-oxazole (isoxazole) core is well-established, the specific reactivity of this compound remains a fertile ground for investigation. Future research will likely delve into uncovering novel chemical transformations and understanding the interplay of the ethyl and carboxylic acid substituents on the isoxazole ring's reactivity.
Emerging areas of exploration include:
Ring Stability and Rearrangements: A key characteristic of the isoxazole ring is the relatively weak N-O bond, which can be cleaved under certain conditions. Future studies could investigate the stability of this compound under thermal and photochemical conditions. Photolysis, for instance, could induce rearrangement to the corresponding oxazole derivative through an azirine intermediate, opening pathways to new molecular scaffolds.
Functionalization of the Heterocyclic Core: The isoxazole ring itself can undergo various transformations. Research could focus on electrophilic substitution reactions, exploring how the electron-donating ethyl group and the electron-withdrawing carboxylic acid group direct incoming electrophiles. Additionally, deprotonation of the C-3 proton could be investigated as a means to introduce new functional groups at this position.
Transformations of Substituents: The carboxylic acid at the C-5 position is a versatile handle for a wide range of chemical modifications. Future work will undoubtedly explore its conversion into esters, amides, and other functional groups. These transformations would be crucial for developing libraries of compounds for structure-activity relationship studies. For example, coupling with various amines or alcohols could yield a diverse set of derivatives with potentially new biological activities.
Ring-Opening Reactions: The susceptibility of the isoxazole ring to cleavage can be exploited synthetically. Reductive ring opening, for instance, can lead to the formation of β-hydroxy ketones or other valuable acyclic intermediates. Investigating the regioselective ring opening of this compound could provide access to complex linear molecules that are otherwise difficult to synthesize.
Cycloaddition Reactions: While isoxazoles are often formed through cycloaddition reactions, they can also participate as dienophiles in Diels-Alder reactions, although this is less common than for oxazoles. Future research might explore the potential of the C4-C5 double bond in this compound to participate in cycloadditions under specific conditions, leading to the formation of novel fused heterocyclic systems.
The table below outlines potential reactivity studies for this compound:
| Reaction Type | Potential Transformation | Synthetic Utility |
| Photochemical Rearrangement | Isoxazole to oxazole conversion. | Access to isomeric heterocyclic systems. |
| Electrophilic Aromatic Substitution | Introduction of substituents (e.g., nitro, halo) onto the isoxazole ring. | Creation of new analogs with modified electronic properties. |
| Carboxylic Acid Derivatization | Formation of esters, amides, and other acid derivatives. | Library synthesis for biological screening, prodrug development. |
| Reductive Ring Cleavage | Conversion to acyclic β-amino enones or related structures. | Access to versatile linear building blocks for further synthesis. |
A deeper understanding of these reactivity profiles will significantly expand the synthetic utility of this compound, establishing it as a valuable building block in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
